5-(Dimethylamino)amylamine HCl
Description
Significance of Alkylamines and Derivatives in Contemporary Chemical Synthesis and Applications
Alkylamines, organic compounds derived from ammonia (B1221849) by the replacement of one or more hydrogen atoms with alkyl groups, and their derivatives represent one of the most pivotal classes of functional groups in modern organic chemistry. testbook.comacs.org Their fundamental nature, governed by the nitrogen lone pair, imparts unique physical properties and reactivity that make them indispensable across a vast spectrum of chemical industries. acs.org These compounds are crucial building blocks for a myriad of more complex molecules, finding extensive use in the synthesis of agrochemicals, dyestuffs, pharmaceuticals, and plastics. testbook.comremediation-technology.com
In the pharmaceutical sector, the aliphatic amine motif is ubiquitous, present in a significant percentage of commercial drugs and preclinical candidates. acs.org The amine group often plays a critical role in a molecule's biological activity and its ability to cross cell membranes. acs.org Beyond pharmaceuticals, alkylamines are widely employed as solvents, corrosion inhibitors, and process chemicals in the manufacturing of rubber, paper, and textiles. testbook.comremediation-technology.com Their application as surfactants and in water treatment chemicals is also a significant area of industrial use, driven by their cleaning capabilities. remediation-technology.comchembk.com
Contemporary research continues to uncover novel applications for alkylamine derivatives. For instance, they are integral in the synthesis of colloidal semiconductor nanocrystals, where they act as stabilizers and capping agents that can influence the morphology, nucleation, and growth kinetics of the nanocrystals. acs.orgmdpi.com The ongoing demand for new and complex amines has spurred the development of innovative synthetic methodologies, including transition-metal-catalyzed reactions, to overcome the limitations of traditional synthesis routes like Hoffman alkylation. acs.org
Research Context of 5-(Dimethylamino)amylamine (B1598575) Hydrochloride within Amine Chemistry
Within the broad family of alkylamines, aliphatic diamines are a distinguished subclass characterized by the presence of two amino groups attached to a non-aromatic carbon backbone. wikipedia.org These compounds are of paramount importance as monomers in the production of high-performance polymers such as polyamides (including nylons), polyimides, and polyureas. wikipedia.orgscirp.org The structural characteristics of the diamine, such as the length and branching of the carbon chain, significantly influence the physical, mechanical, and thermal properties of the resulting polymers. scirp.org Prominent examples like 1,6-diaminohexane and ethylenediamine (B42938) are produced on a large scale for these applications. wikipedia.org Furthermore, there is growing interest in developing bio-renewable production routes for aliphatic diamines to provide sustainable alternatives to conventional petrochemical processes. rsc.org
5-(Dimethylamino)amylamine Hydrochloride, also known as N,N-Dimethyl-1,5-pentanediamine Dihydrochloride, is an example of an unsymmetrically substituted aliphatic diamine. chembk.comachemblock.com This structure, featuring a primary amine at one end of a five-carbon chain and a tertiary dimethylamino group at the other, provides differential reactivity, making it a versatile intermediate in specialized chemical research. Its research applications include its use as a building block for synthesizing biologically active compounds and as a derivatization agent to label peptides with tertiary amines for enhanced analysis in mass spectrometry. chembk.comchemicalbook.com Other reported research applications include its potential use as a corrosion inhibitor and as a component in scrubbing solvents for the removal of acid gases. chembk.comchembk.com The hydrochloride salt form enhances the compound's stability and solubility in aqueous media for certain applications.
Scope and Objectives of the Research Outline
This article will provide a focused and detailed examination of the chemical compound 5-(Dimethylamino)amylamine Hydrochloride. The content will strictly adhere to a scientific and technical framework, concentrating on the compound's fundamental characteristics and research applications. The objective is to present a thorough and authoritative overview covering its physicochemical properties and established methods for its synthesis. The discussion will be confined to the chemical and research aspects of the compound, presenting detailed findings and data in an organized format.
Data Tables
Table 1: Physicochemical Properties of 5-(Dimethylamino)amylamine (Free Base)
| Property | Value | Source(s) |
| IUPAC Name | N¹,N¹-Dimethylpentane-1,5-diamine | scbt.com |
| Synonyms | (5-Aminopentyl)dimethylamine, N,N-Dimethyl-1,5-pentanediamine | |
| CAS Number | 3209-46-9 | chembk.comscbt.com |
| Molecular Formula | C₇H₁₈N₂ | scbt.com |
| Molecular Weight | 130.23 g/mol | scbt.com |
| Appearance | Clear, colorless to light yellow liquid | chembk.comchembk.com |
| Boiling Point | 79-80 °C @ 16 Torr; 50 °C @ 3 mmHg | chembk.com |
| Density (Predicted) | 0.840 ± 0.06 g/cm³ | chembk.com |
| pKa (Predicted) | 10.59 ± 0.10 | chembk.com |
| Topological Polar Surface Area | 29.3 Ų | |
| LogP | 1.37730 |
Table 2: Physicochemical Properties of 5-(Dimethylamino)amylamine Hydrochloride
| Property | Value | Source(s) |
| Chemical Name | N¹,N¹-Dimethylpentane-1,5-diamine dihydrochloride | achemblock.com |
| CAS Number | 3209-46-9 | achemblock.com |
| Molecular Formula | C₇H₂₀Cl₂N₂ | achemblock.com |
| Molecular Weight | 203.15 g/mol | achemblock.com |
| Appearance | Solid | sigmaaldrich.com |
| InChI Key | ZQEQANWXEQSAGL-UHFFFAOYSA-N | sigmaaldrich.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N',N'-dimethylpentane-1,5-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2.ClH/c1-9(2)7-5-3-4-6-8;/h3-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWAIRVWJMWLAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Strategies Involving 5 Dimethylamino Amylamine Hydrochloride
Chemical Reactions with Biological Molecules and Substrates
5-(Dimethylamino)amylamine (B1598575) hydrochloride is utilized to modify various biological molecules, including peptides, proteins, antibodies, and fatty acids. These derivatization reactions are pivotal for improving analytical detection, altering molecular properties, and facilitating specific biological assays.
Derivatization of Carboxyl Groups in Peptides and Proteins
The primary amine of 5-(dimethylamino)amylamine hydrochloride can be covalently linked to the carboxyl groups present on peptides and proteins. This modification is particularly useful in proteomics and peptide analysis.
Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC), are widely used reagents that activate carboxyl groups to form an active O-acylisourea intermediate. creative-proteomics.compeptide.com This intermediate readily reacts with primary amines, like the one on 5-(dimethylamino)amylamine, to form a stable amide bond. creative-proteomics.com This reaction effectively neutralizes the negative charge of the carboxyl group and introduces the dimethylamino functional group onto the peptide or protein.
The process is a cornerstone for various applications, including the conjugation of peptides to carrier proteins to enhance immunogenicity or the labeling of carboxylic acid groups with amine-containing tags. peptide.comnih.gov Water-soluble carbodiimides like EDC are preferred for these reactions involving biomolecules as they can be performed in aqueous solutions under mild conditions, and the urea (B33335) byproduct is also water-soluble, simplifying purification. peptide.compeptide.comenamine.net
Table 1: Key Reagents in Carbodiimide-Mediated Coupling
| Reagent | Role | Key Feature |
|---|---|---|
| EDC | Activates carboxyl groups | Water-soluble reagent and byproduct |
| 5-(Dimethylamino)amylamine HCl | Nucleophile | Provides a primary amine for amide bond formation |
| N-Hydroxysuccinimide (NHS) | Additive (Optional) | Can be used to form a more stable intermediate, improving reaction efficiency |
In mass spectrometry-based proteomics, the derivatization of carboxyl groups at the C-terminus of peptides with reagents that introduce a basic or fixed positive charge can significantly improve peptide sequencing. nih.gov Techniques like Electron Transfer Dissociation (ETD) are particularly effective for fragmenting peptides with higher charge states. nih.gov
Cationization of Antibodies for Ionic Liquid Formation
The surface of antibodies can be chemically modified, or "cationized," by reacting their solvent-accessible carboxyl groups with amine-containing compounds. This process, mediated by reagents like EDC, introduces additional positive charges onto the antibody surface. While direct evidence specifically citing 5-(dimethylamino)amylamine for this purpose is not prevalent in the provided search results, the underlying chemistry is analogous to peptide derivatization.
This cationization can be a step towards creating protein-based ionic liquids. Ionic liquids are salts with melting points below 100°C, and they have gained attention as unique solvents and materials. longdom.orgdntb.gov.ua By extensively modifying the surface charges of a protein like an antibody, its properties can be dramatically altered, potentially leading to the formation of these novel biomaterials. The introduction of numerous ionic groups can disrupt the protein's crystal lattice, lowering its melting point and increasing its solubility in non-aqueous environments.
Derivatization of Fatty Acids for Analytical Purposes
The analysis of fatty acids by techniques such as liquid chromatography-mass spectrometry (LC-MS) is often challenging due to their polarity and poor ionization efficiency, especially in positive ion mode. nih.gov Derivatization of the fatty acid's carboxyl group is a common strategy to overcome these limitations. sigmaaldrich.com
By reacting the carboxyl group of a fatty acid with 5-(dimethylamino)amylamine (using carbodiimide (B86325) chemistry), a stable amide is formed. This derivatization accomplishes several analytical goals:
It neutralizes the polar carboxyl group, which can reduce adsorption issues during chromatographic separation. sigmaaldrich.com
It introduces a tertiary amine group, which is readily protonated, significantly enhancing ionization efficiency for detection by mass spectrometry in positive electrospray ionization (ESI) mode. nih.gov
It allows for more sensitive and specific quantification of fatty acids in complex biological samples. google.com
Various amine-containing reagents are used for this purpose, with the choice depending on the specific analytical requirements, such as desired chromatographic properties or fragmentation patterns in MS/MS analysis. researchgate.net
Derivatization for Advanced Analytical Characterization
The derivatization strategies involving 5-(dimethylamino)amylamine hydrochloride are primarily employed to enhance the analytical characterization of biomolecules using mass spectrometry. nih.gov The chemical modification serves to impart desirable properties onto the target analyte that it does not natively possess, thereby improving detection sensitivity, chromatographic separation, and structural elucidation. nih.gov
The introduction of a dimethylamino group is a key feature for MS-based analysis. This group acts as a "charge tag," a site that is easily and stably ionized (protonated) during the ESI process. This leads to a significant increase in the signal intensity of the derivatized molecule compared to its underivatized form.
Table 2: Analytical Enhancements via Derivatization with 5-(Dimethylamino)amylamine
| Analytical Technique | Enhancement Achieved | Mechanism |
|---|---|---|
| LC-MS | Increased signal intensity and sensitivity | Introduction of a readily ionizable tertiary amine group improves positive mode ESI. |
| Tandem MS (ETD) | Improved peptide fragmentation and sequence coverage | Increased precursor peptide charge state leads to more efficient fragmentation. |
| Liquid Chromatography | Improved separation | Modification of carboxyl groups alters the polarity and retention characteristics of analytes. |
Dansyl Chloride Derivatization for Spectrofluorimetric Analysis
Dansyl chloride, or 5-(dimethylamino)naphthalene-1-sulfonyl chloride, is a reagent widely used to derivatize primary and secondary amines, phenols, and other nucleophilic groups to produce fluorescent adducts. nih.govusda.gov The reaction with this compound proceeds via a nucleophilic substitution at the sulfonyl chloride group by the primary amine of the analyte. This reaction is typically carried out in an alkaline medium (pH 9.5-10.0) to ensure the primary amine is in its unprotonated, nucleophilic form. usda.gov
The resulting dansylated derivative exhibits strong fluorescence, which can be measured using a spectrofluorimeter. dntb.gov.ua This method offers high sensitivity, allowing for the detection of low concentrations of the analyte. dntb.gov.uaresearchgate.net The derivatization not only imparts fluorescence to the molecule but also increases its hydrophobicity, which can be advantageous for subsequent separation steps, such as high-performance liquid chromatography (HPLC). usda.gov
Table 1: Key Parameters for Dansyl Chloride Derivatization
| Parameter | Typical Condition | Purpose |
| Reagent | Dansyl Chloride | Forms a fluorescent derivative with the primary amine. |
| pH | 9.5 - 10.0 | Ensures the primary amine is deprotonated and nucleophilic. usda.gov |
| Reaction Time | ~60 minutes | Allows for complete derivatization. nih.gov |
| Detection Method | Spectrofluorimetry | Measures the fluorescence of the dansylated product for quantification. dntb.gov.ua |
| Analytical Platform | HPLC with Fluorescence Detection | Separates the derivative from other components in the sample matrix. researchgate.net |
Pentafluorobenzoyl Chloride Derivatization for Gas Chromatography-Mass Spectrometry
For analysis by gas chromatography-mass spectrometry (GC-MS), analytes must be volatile and thermally stable. Amines, particularly those with higher molecular weights, often require derivatization to improve these properties. Pentafluorobenzoyl chloride (PFBCl) is a common derivatizing agent for amines in GC-MS analysis. nih.govresearchgate.net
The reaction involves the acylation of the primary amine of this compound with PFBCl. This derivatization neutralizes the polar N-H group, thereby increasing the volatility and thermal stability of the analyte. nih.govresearchgate.net The pentafluorobenzoyl group is also highly electronegative, which makes the derivative suitable for sensitive detection by electron capture negative ion chemical ionization-mass spectrometry (ECNICI-MS). researchgate.net
Optimization of the derivatization reaction is crucial for achieving high sensitivity and reproducibility. nih.govresearchgate.net Factors such as reaction temperature, time, pH, and the concentration of the derivatizing agent need to be carefully controlled. nih.govresearchgate.netresearchgate.net
Table 2: Conditions for Pentafluorobenzoyl Chloride Derivatization
| Parameter | Typical Condition | Rationale |
| Reagent | Pentafluorobenzoyl Chloride | Increases volatility and thermal stability for GC analysis. nih.govresearchgate.net |
| pH | ~10.5 (Bicarbonate buffer) | Facilitates the acylation of the primary amine. nih.govresearchgate.net |
| Temperature | 60°C | Optimizes reaction kinetics. researchgate.net |
| Reaction Time | 45 minutes | Ensures complete derivatization. researchgate.net |
| Analytical Method | GC-MS (ECNICI) | Provides high sensitivity and structural information. nih.govresearchgate.netresearchgate.net |
Other Charge Reversal Derivatization Agents for Liquid Chromatography-Mass Spectrometry
In liquid chromatography-mass spectrometry (LC-MS), the ionization efficiency of an analyte is a critical factor for achieving high sensitivity. Charge reversal derivatization is a strategy used to improve the ionization of analytes that are otherwise difficult to detect. nih.gov For a compound like this compound, which is a basic amine, derivatization can be used to introduce a permanent positive charge or to enhance its proton affinity.
While specific charge reversal agents for this compound are not extensively documented, the principles can be applied from similar molecules. Reagents that introduce a quaternary ammonium (B1175870) group, for example, would impart a permanent positive charge, leading to enhanced detection in positive ion mode electrospray ionization (ESI).
Another approach is to derivatize the primary amine with a reagent that significantly increases the proton affinity of the molecule. nsf.govacs.org Benzoyl chloride and its derivatives are examples of reagents that can be used for this purpose. nsf.govacs.org The derivatization of the primary amine to an amide can improve chromatographic retention and ionization efficiency. nsf.govacs.org This approach is particularly useful for the analysis of metabolites in complex biological matrices. nih.govresearchgate.net
Fundamental Chemical Reactivity of Tertiary Amines
The tertiary amine group in this compound exhibits a range of chemical reactivities that are fundamental to its behavior in various chemical and environmental systems.
Acid-Base Interactions in Organic Solvents
Tertiary amines, like the dimethylamino group in the subject compound, are Brønsted-Lowry bases due to the lone pair of electrons on the nitrogen atom. scienceready.com.au In organic solvents, their basicity can be influenced by the nature of the solvent. In aprotic, non-polar solvents like benzene, tertiary amines can react with organic acids to form amine-acid complexes. acs.org The stability and nature of these complexes depend on the strength of the acid and the amine. acs.orgnist.gov
In protic solvents, the basicity of a tertiary amine is described by the pKa of its conjugate acid. libretexts.org The pKa value is a measure of the tendency of the protonated amine to donate a proton. While tertiary alkyl amines are generally more basic than ammonia (B1221849), their basicity in aqueous solution can be slightly lower than that of secondary amines due to solvation effects. libretexts.org
Table 3: General pKa Values of Conjugate Acids of Simple Amines
| Amine | pKa of Conjugate Acid |
| Ammonia (NH₃) | 9.3 |
| Methylamine (CH₃NH₂) | 10.66 |
| Dimethylamine (B145610) ((CH₃)₂NH) | 10.74 |
| Trimethylamine ((CH₃)₃N) | 9.81 |
| Source: libretexts.org |
Role in Radical Reactions and Functionalization of sp² Systems
Tertiary amines can play a significant role in radical reactions, often acting as reductive quenchers in photoredox catalysis. acs.org Upon single-electron oxidation, a tertiary amine can form a highly reactive amine radical cation. acs.org This intermediate can then undergo various transformations, including C-H abstraction or deprotonation, to generate α-amino radicals. acs.orgrsc.org
These α-amino radicals are valuable intermediates in organic synthesis and can participate in the functionalization of sp²-hybridized carbon atoms, such as those in arenes and alkenes. nih.govacs.org This reactivity allows for the formation of new carbon-carbon and carbon-nitrogen bonds, providing pathways for the synthesis of complex molecules. nih.govacs.orgresearchgate.net The functionalization of C-H bonds adjacent to the nitrogen atom in tertiary amines is an active area of research. rsc.org
Atmospheric Photo-oxidation Chemistry of Amine Structures
In the atmosphere, amines are subject to photo-oxidation, primarily initiated by reaction with hydroxyl (OH) radicals. nilu.comresearchgate.net For tertiary amines, this reaction typically proceeds via H-abstraction from a C-H bond adjacent to the nitrogen atom. researchgate.net The resulting α-amino radical can then react with molecular oxygen to form a peroxy radical, initiating a cascade of reactions that can lead to the formation of various oxidation products. rsc.org
The atmospheric photo-oxidation of tertiary amines can produce a variety of compounds, including aldehydes, amides, imines, and nitrosamines. nilu.comrsc.org The specific products formed depend on the structure of the amine and the atmospheric conditions, such as the concentration of nitrogen oxides (NOx). researchgate.netresearchgate.net This chemistry is important for understanding the atmospheric fate of amines and their potential contribution to the formation of secondary organic aerosols. researchgate.netrsc.org
Advanced Research Applications of 5 Dimethylamino Amylamine Hydrochloride and Amine Chemistry
Analytical Chemistry Applications
The unique chemical properties of 5-(Dimethylamino)amylamine (B1598575) Hydrochloride, characterized by a primary amine and a tertiary amine separated by an alkyl chain, make it and structurally similar compounds valuable tools in analytical chemistry. These applications range from improving the sensitivity of mass spectrometry to enabling the quantification of challenging biological molecules.
Enhancing Mass Spectrometry Performance for Peptide and Protein Analysis
In the field of proteomics, mass spectrometry (MS) is a cornerstone technology for the analysis of peptides and proteins. The chemical modification of primary amino groups on proteins, such as the N-terminal α-amino group and lysine (B10760008) ε-amino groups, is a strategy used to improve MS analysis. While direct studies using 5-(Dimethylamino)amylamine HCl are not prominent, the principles of amine modification are well-established. For instance, reductive methylation is a technique that converts primary amines into dimethylamino groups. lsu.edu This modification can be sparsely incorporated using isotopes to aid in the assignment of Nuclear Magnetic Resonance (NMR) signals, which complements MS data. lsu.edu
The fragmentation behavior of peptides and proteins in tandem mass spectrometry (MS/MS) is crucial for sequencing and structural analysis. The presence of basic sites, such as amino groups, influences fragmentation patterns. Techniques like native top-down mass spectrometry (nTDMS) with collisionally activated dissociation can provide information on the higher-order structure of protein complexes. nih.gov The fragmentation patterns, which can reveal solvent-exposed regions of a protein, are influenced by the location of charged residues, including native amines and modified sites. nih.gov The introduction of a tertiary amine group, such as the one present in 5-(Dimethylamino)amylamine, can influence protonation sites and thus alter fragmentation pathways, a principle leveraged to enhance sequence coverage.
Quantitative Analysis of Biological Metabolites (e.g., Fatty Acids) via Derivatization
The analysis of biological metabolites like fatty acids by liquid chromatography-mass spectrometry (LC-MS) often presents challenges due to their poor ionization efficiency and chromatographic retention. Chemical derivatization is a powerful strategy to overcome these limitations. Amines containing a tertiary amino group are particularly effective as derivatization reagents because the tertiary amine is readily protonated, leading to a significant enhancement in signal intensity in positive-ion electrospray ionization mass spectrometry (ESI-MS).
Research has shown that primary amines are effective for the derivatization of metabolites containing carboxyl groups. A study comparing different primary amines found that 5-(diisopropylamino)amylamine (B1334337) (DIAAA), a structural analog of 5-(dimethylamino)amylamine, was highly effective for the simultaneous determination of short-chain and long-chain fatty acids. nih.gov Similarly, the use of dimethylaminoethyl esters has been developed for the rapid and sensitive analysis of a wide range of fatty acids by electrospray tandem mass spectrometry. nih.gov This derivatization strategy introduces a readily ionizable dimethylamino group, enabling trace-level detection. nih.gov The underlying principle is that the fixed positive charge on the tertiary amine improves ionization efficiency, making the molecule easily detectable by MS.
Table 1: Comparison of Amine-Based Derivatization Reagents for Fatty Acid Analysis
| Derivatization Reagent | Analyte Class | Analytical Technique | Key Advantage |
|---|---|---|---|
| 5-(diisopropylamino)amylamine (DIAAA) | Short- and Long-Chain Fatty Acids | UHPLC-Q-TOF/MS | Allows simultaneous determination of multiple carboxyl-containing metabolites. nih.gov |
| Dimethylaminoethyl (DMAE) esters | Long to Very Long Chain Fatty Acids | ESI-MS/MS | Simple, rapid, and precise method for trace analysis. nih.gov |
| N,N-dimethylethylenediamine (DMED) | Short-Chain Fatty Acids | LC-MS/MS | Provides high sensitivity with detection limits in the femtomole range. nih.gov |
Chromatographic Method Development for Complex Sample Matrices
Developing robust chromatographic methods is essential for accurately quantifying analytes in complex matrices like pharmaceutical preparations or biological samples. Small, polar molecules such as simple amines often exhibit poor retention on standard reversed-phase high-performance liquid chromatography (HPLC) columns. nih.gov Pre-column derivatization is a common strategy to improve their chromatographic behavior by increasing hydrophobicity and introducing a chromophore or fluorophore for enhanced detection. nih.gov
For instance, a method for determining residual N,N-dimethyl-1,3-propanediamine (DMAPA) in fatty acid amidopropyl amides involved pre-column derivatization with dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride). dntb.gov.ua This reaction attaches a large, fluorescent dansyl group to the primary amine of DMAPA, allowing for sensitive fluorescence detection and improved retention on a C18 column. nih.govdntb.gov.ua The development of such methods requires careful optimization of chromatographic parameters, including mobile phase composition (buffer, pH, organic solvent), column temperature, and elution mode (isocratic or gradient). nih.govjournalcsij.com The validation of these methods, following guidelines from bodies like the ICH, ensures they are specific, linear, accurate, precise, and robust for their intended purpose. lcms.cznih.gov
Materials Science Innovations
The incorporation of amine functionalities into materials is a key strategy for developing advanced materials with tailored properties. Diamines, including structures analogous to 5-(Dimethylamino)amylamine, are particularly useful due to their ability to act as linkers or surface modifiers, enabling applications in gas capture and smart materials.
Development of Amine-Functionalized Adsorbents for Gas Capture (e.g., CO2)
The capture of carbon dioxide (CO2) is a critical technology for mitigating climate change. Amine-functionalized solid adsorbents are a promising alternative to traditional liquid amine scrubbing, offering advantages such as lower energy consumption and reduced corrosion. nih.govresearchgate.net These materials are created by functionalizing porous supports like silica, zeolites, or metal-organic frameworks (MOFs) with amines. nih.govacs.org The amine groups provide active sites for the chemisorption of CO2.
Diamines are particularly effective for this application. Research on diamine-appended MOFs, such as Mg2(olz), has demonstrated cooperative adsorption, leading to a sharp, step-shaped uptake of CO2. nih.gov This "switch-like" capture is highly desirable for industrial separation processes. The performance of these materials is influenced by the structure of the diamine. For example, volcanic tuff functionalized with diamines of varying chain lengths—such as ethylenediamine (B42938), 1,4-diaminobutane (B46682), and 1,6-diaminohexane—showed that the longest chain diamine (1,6-diaminohexane) resulted in the highest CO2 adsorption capacity. scispace.com This suggests that the flexibility and spacing of the amine groups are critical parameters in the design of efficient adsorbents.
Table 2: Performance of Diamine-Functionalized Adsorbents for CO2 Capture
| Adsorbent Material | Diamine Used | Max. CO2 Adsorption Capacity | Key Finding |
|---|---|---|---|
| Volcanic Tuff | 1,6-diaminohexane | 42.94 mg/g | CO2 capacity increased with the chain length of the diamine. scispace.com |
| Mg2(olz) MOF | ee-2 (a chiral diamine) | 3.9 mmol/g (working capacity) | Demonstrates cooperative, switch-like CO2 uptake with high stability over 1000 cycles. nih.gov |
| IRMOF-74-III | Diamine linker | 2.33x more than monoamine | Diamine functionalization significantly enhances CO2 adsorption compared to monoamine functionalization. researchgate.netacs.org |
Integration into Smart Materials and Nanomaterials Engineering
The functionalization of nanomaterials with amines tunes their electronic, optical, and surface properties for a variety of applications. Diamines can act as crosslinkers or as surface modifiers that introduce reactive "dangling" amine groups. rsc.org In the context of graphene-based materials, diamines like ethylenediamine have been used to functionalize graphene oxide (GO). rsc.org This modification can be used to create colloidally stable GO-NH2, which can then serve as a surfactant for synthesizing polymer nanocomposites. rsc.org
Furthermore, amine functionalization is a key step in creating advanced nanomaterials like graphene quantum dots (GQDs). The synthesis of GQDs can be achieved through the amine-assisted cutting of GO. mdpi.com For example, 2,2'-(ethylenedioxy)bis(ethylamine)-functionalized GQDs were prepared via oxidative fragmentation of GO, resulting in nanoparticles with a high photoluminescence quantum yield of 22%. nih.gov These functionalized GQDs exhibit properties such as the ability to chelate metal ions and scavenge radicals, making them promising for antioxidant applications in health. nih.gov The introduction of amine groups onto the surface of nanomaterials is a versatile strategy for engineering materials with specific functionalities for applications ranging from bio-imaging to optoelectronics. mdpi.comaip.org
Design of Porous Organic Polymers with Tunable Amine Content
Porous organic polymers (POPs) are a class of materials characterized by their high surface area, tunable porosity, and chemical stability. The incorporation of amine functionalities into POPs is a well-established strategy to tailor their properties for specific applications, such as carbon dioxide capture and catalysis. The nitrogen-containing groups can be introduced by employing amine-bearing monomers during polymerization or through post-synthetic modification of a pre-formed polymer network.
However, a thorough search of scientific databases and chemical literature did not yield any studies where 5-(Dimethylamino)amylamine Hydrochloride was specifically utilized as a monomer or a post-synthetic modification agent in the design and synthesis of porous organic polymers. Research in this area tends to focus on more commonly available or structurally simpler diamines and polyamines. The unique structure of 5-(Dimethylamino)amylamine, with its primary and tertiary amine groups separated by a five-carbon chain, could theoretically offer interesting properties to a polymer network, but this potential has not yet been explored in published research.
Table 1: Comparison of Amine Functionalities in Porous Organic Polymers
| Amine Type | Common Examples in Literature | Reported Applications | Research on this compound |
| Primary Amines | Ethylenediamine, Melamine | CO2 Capture, Catalysis | Not Reported |
| Secondary Amines | Piperazine | CO2 Capture | Not Reported |
| Tertiary Amines | Triethylamine (B128534) (as catalyst) | Polymerization Catalyst | Not Reported |
| Mixed Primary/Tertiary | - | - | Not Reported |
This table is generated based on the absence of specific research for the compound and general knowledge of the field.
Applications in Catalysis Research
The role of amine-containing ligands in coordination chemistry and catalysis is of paramount importance. These ligands can stabilize metal centers, influence their electronic properties, and participate directly in catalytic cycles.
Role as Ligands in Metal Complexes and Catalytic Systems
Metal complexes featuring amine ligands are ubiquitous in catalysis. The nitrogen atoms of the amine groups can coordinate to a metal center, forming stable complexes that can act as catalysts for a wide range of chemical transformations. The denticity of the amine (the number of donor atoms that can bind to the metal) and the steric and electronic properties of the substituents on the amine influence the structure and reactivity of the resulting metal complex.
While numerous examples of metal complexes with various amino ligands exist, there is no specific mention in the literature of complexes formed with 5-(Dimethylamino)amylamine Hydrochloride. The potential of this diamine to act as a bidentate ligand, coordinating to a metal center through both its primary and tertiary amine groups, has not been investigated in the context of catalysis.
Exploration of Amine Functional Groups in Tuning Catalytic Properties
The functional groups on a ligand play a crucial role in tuning the properties of a catalyst. For instance, the basicity of the amine, the steric bulk around the nitrogen atoms, and the presence of other functional groups can all impact the activity, selectivity, and stability of a metal-based catalyst.
In the case of 5-(Dimethylamino)amylamine, the presence of both a primary and a tertiary amine offers a unique combination of electronic and steric properties. The primary amine could potentially be deprotonated to form an amido ligand, while the tertiary amine could act as a hemilabile donor, reversibly coordinating to the metal center. However, without any experimental studies, the influence of these features on catalytic properties remains purely speculative.
Advances in Homogeneous and Heterogeneous Catalysis Involving Amines
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, often relies on soluble metal-ligand complexes. Heterogeneous catalysis, in contrast, involves a catalyst in a different phase, which facilitates easier separation and recycling. Amines and amine-functionalized materials are integral to both areas. In homogeneous catalysis, they serve as ligands, while in heterogeneous catalysis, they can be grafted onto solid supports to create active sites or to anchor metal nanoparticles.
Despite the broad scope of research in these fields, there are no specific reports on the application of 5-(Dimethylamino)amylamine Hydrochloride in either homogeneous or heterogeneous catalytic systems. The scientific community has yet to explore the potential of this compound to contribute to advancements in these areas.
Q & A
Q. What analytical methods are recommended for characterizing the purity and structure of 5-(Dimethylamino)amylamine HCl in synthetic batches?
Methodological Answer:
- HPLC with UV detection (λmax ~220–286 nm, typical for tertiary amines) is suitable for purity assessment, using acidic mobile phases (e.g., 0.1% TFA) to improve peak resolution .
- 1H/13C NMR in deuterated solvents (e.g., D2O or DMSO-d6) can confirm structural integrity, focusing on dimethylamino protons (δ ~2.2–2.5 ppm) and alkyl chain resonances .
- Mass spectrometry (ESI-MS) provides molecular ion verification ([M+H]+ for C7H17N2Cl, m/z ~177.1) and detects impurities .
Q. How should this compound be stored to ensure long-term stability in laboratory settings?
Methodological Answer:
Q. What safety protocols are critical when handling this compound in experimental workflows?
Methodological Answer:
- Use fume hoods and nitrile gloves to avoid inhalation/skin contact. Emergency washing (eyes/skin) with 0.9% saline or PBS is advised .
- Neutralize spills with 5 M HCl followed by sodium bicarbonate, as the compound’s amine group may react exothermically with strong acids .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the hydrolytic stability of this compound under varying pH conditions?
Methodological Answer:
- Conduct kinetic studies in buffered solutions (pH 2–12) at 25–40°C, using HPLC to quantify decomposition products. For example, in acidic conditions (pH <3), hydrolysis may yield dimethylamine and pentanediol derivatives, detectable via GC-MS .
- Compare degradation rates with structurally similar compounds (e.g., tyramine HCl) to identify steric or electronic influences on stability .
Q. What experimental strategies optimize the synthesis of this compound to minimize byproducts like quaternary ammonium salts?
Methodological Answer:
- Use low-temperature alkylation (0–5°C) of dimethylamine with 1,5-dibromopentane in anhydrous ether, followed by HCl gas saturation for controlled crystallization .
- Monitor reaction progress via TLC (silica gel, ethanol:NH4OH 9:1) and quench excess alkylating agents with acetone to prevent over-alkylation .
Q. How can researchers validate the interaction of this compound with biological receptors (e.g., NMDA or serotonin receptors) in competitive binding assays?
Methodological Answer:
- Perform radioligand displacement assays using [3H]-labeled reference compounds (e.g., ketamine for NMDA). Prepare test solutions in Tris-HCl buffer (pH 7.4) and quantify IC50 values via nonlinear regression .
- Cross-validate results with molecular docking simulations (e.g., AutoDock Vina) to assess steric compatibility of the dimethylamino group with receptor active sites .
Q. What chromatographic techniques distinguish this compound from its structural analogs (e.g., N,N-diethyl-1,4-butanediamine HCl) in complex matrices?
Methodological Answer:
- Employ ion-pair chromatography with heptanesulfonic acid as the ion-pair reagent to enhance retention time differences .
- Use HPLC-DAD with spectral deconvolution (200–300 nm) to differentiate UV profiles, leveraging the dimethylamino group’s unique λmax shifts .
Data Contradiction & Validation
Q. How should researchers address discrepancies in reported pKa values for this compound?
Methodological Answer:
Q. What protocols confirm the absence of genotoxic impurities in this compound batches intended for in vitro toxicology studies?
Methodological Answer:
- Perform Ames tests (OECD 471) with S9 metabolic activation to detect mutagenicity.
- Use LC-HRMS to screen for trace alkyl halides (e.g., residual 1,5-dibromopentane) at thresholds <1 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
